(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid
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Overview
Description
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: Reaction with nucleophiles to replace the Boc group or other functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The primary product is the free amine after removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction: The products will vary based on the specific functional groups being oxidized or reduced.
Scientific Research Applications
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Biochemistry: Studied for its role in biochemical pathways and interactions with enzymes.
Medicinal Chemistry: Investigated for potential therapeutic applications and drug development.
Mechanism of Action
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control over functional groups is required.
Comparison with Similar Compounds
Similar Compounds
®-4-((tert-Butoxycarbonyl)amino)heptanoic acid: Similar structure but lacks the thioic acid group.
®-4-((tert-Butoxycarbonyl)amino)hexanoic acid: Shorter carbon chain.
®-4-((tert-Butoxycarbonyl)amino)octanoic acid: Longer carbon chain.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is unique due to the presence of both the Boc-protected amino group and the thioic acid functionality. This combination allows for specific reactivity and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C12H23NO3S |
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Molecular Weight |
261.38 g/mol |
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanethioic S-acid |
InChI |
InChI=1S/C12H23NO3S/c1-5-6-9(7-8-10(14)17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)(H,14,17)/t9-/m1/s1 |
InChI Key |
TVOLCHXRKYYFET-SECBINFHSA-N |
Isomeric SMILES |
CCC[C@H](CCC(=O)S)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCC(CCC(=O)S)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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